Benzhydrocodone hydrochloride
CAS No.: 1379679-42-1
Cat. No.: VC0520862
Molecular Formula: C25H26ClNO4
Molecular Weight: 439.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379679-42-1 |
|---|---|
| Molecular Formula | C25H26ClNO4 |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | [(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate;hydrochloride |
| Standard InChI | InChI=1S/C25H25NO4.ClH/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26;/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3;1H/t17-,18+,23-,25-;/m0./s1 |
| Standard InChI Key | VVCUIDHKAHHSAN-RFIUKBLMSA-N |
| Isomeric SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6.Cl |
| SMILES | Cl.COc1ccc2C[C@@H]3[C@@H]4CC=C(OC(=O)c5ccccc5)[C@@H]6Oc1c2[C@]46CCN3C |
| Canonical SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Benzhydrocodone hydrochloride is formed by covalently bonding hydrocodone to benzoic acid, a widely used food preservative . This chemical modification creates a new molecular entity with distinctive properties compared to hydrocodone alone.
The key chemical properties of benzhydrocodone hydrochloride include:
| Property | Value |
|---|---|
| Chemical Formula | C25H25NO4·HCl |
| Molecular Weight | 439.93 g/mol |
| Exact Mass | 439.1550 |
| Chemical Structure Group | DG01850 |
The molecular structure features the core hydrocodone molecule linked to benzoic acid through a covalent bond, which must be cleaved through enzymatic processes to release the active hydrocodone component .
Pharmacological Mechanism of Action
Benzhydrocodone hydrochloride acts as a prodrug with no inherent pharmacological activity. Its therapeutic effects depend entirely on its conversion to hydrocodone, which then exerts its analgesic effects primarily through agonist activity at the μ-opioid receptor (OPRM1) . This receptor interaction is responsible for both the pain-relieving properties and the potential for dependence and addiction associated with opioid medications.
The conversion of benzhydrocodone to hydrocodone occurs through enzymatic processes, with different rates depending on the biological environment:
-
In intestinal fluid, conversion to hydrocodone is nearly complete (95%) within five minutes
-
In whole blood, near-complete conversion requires approximately 240 minutes
This differential conversion rate is significant in the context of abuse potential, as rapid conversion in the gastrointestinal tract supports normal oral therapeutic use, while slower conversion in blood potentially limits abuse by non-oral routes .
Pharmacokinetics
Oral Administration
When administered orally, benzhydrocodone is rapidly converted to hydrocodone in the intestinal tract. Clinical pharmacokinetic studies have reported the following parameters for hydrocodone plasma concentration after oral administration of benzhydrocodone:
| Parameter | Value | Population | Conditions |
|---|---|---|---|
| Cmax | 10.1 ng/mL | Unhealthy adults | 15 mg single oral dose, fasted |
| Cmax | 23.6 ng/mL | Healthy adult males | 10 mg single oral dose, fasted |
| AUC | 155 ng×h/mL | Unhealthy adults | 15 mg single oral dose, fasted |
These pharmacokinetic profiles indicate that benzhydrocodone provides therapeutic levels of hydrocodone when administered orally .
Intranasal Administration
A critical aspect of benzhydrocodone's pharmacokinetic profile relates to its behavior when administered via non-oral routes, particularly intranasal administration, which is a common method of opioid abuse. Comparative studies between intranasal benzhydrocodone and hydrocodone bitartrate have revealed significant differences:
| Parameter | Benzhydrocodone API | Hydrocodone Bitartrate | Difference | P-value |
|---|---|---|---|---|
| Cmax | Significantly lower | Reference | 36% lower | p<0.0001 |
| Tmax (median) | 1.75 hours (range 0.75-4.0 hours) | 0.5 hours (range 0.25-2.0 hours) | >3-fold longer | p<0.0001 |
| AUClast | Reduced | Reference | 20.3% lower | p<0.0001 |
| AUCinf | Reduced | Reference | 19.5% lower | p<0.0001 |
| t1/2 | 5.29 hours (SD=0.78) | 5.23 hours (SD=0.74) | Similar | Not significant |
| Abuse Quotient | 17.0 | 31.9 | 47% lower | Significant |
These findings demonstrate that intranasal administration of benzhydrocodone results in significantly lower and delayed hydrocodone exposure compared to hydrocodone bitartrate . The lower Cmax and extended Tmax values suggest a reduced potential for the rapid onset of euphoric effects that are typically sought in opioid abuse.
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